

Physicochemical properties of (-)-Isopulegol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Isopulegol

Cat. No.: B1672291

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **(-)-Isopulegol**

Introduction

(-)-Isopulegol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, including those of the *Mentha* and *Eucalyptus* species.^{[1][2][3]} Renowned for its characteristic minty, cooling aroma, it serves as a crucial intermediate in the industrial synthesis of (-)-menthol, a compound widely used in pharmaceuticals, cosmetics, and the food industry.^{[2][4][5]} Beyond its role as a synthetic precursor, emerging research has highlighted a spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and gastroprotective effects, making it a molecule of significant interest to researchers and drug development professionals.^{[2][6][7]}

This guide provides a comprehensive overview of the core physicochemical properties of **(-)-Isopulegol**, detailed experimental methodologies for their determination, and a summary of its known biological signaling pathways and synthetic applications.

Physicochemical Properties

The physical and chemical characteristics of **(-)-Isopulegol** are summarized in the tables below. These properties are fundamental to its handling, formulation, and application in various scientific and industrial contexts.

Table 1: General and Physical Properties of **(-)-Isopulegol**

Property	Value	Reference(s)
Appearance	Clear, colorless to pale yellow liquid	[1] [4]
Odor	Minty, cooling, herbal	[4] [8]
Melting Point	5 – 8°C	[4]
78°C	[9] [10] [11]	
Boiling Point	212 °C (at 760 mmHg)	[5] [11]
216 - 218 °C (at 760 mmHg)	[9]	
217 - 219 °C	[1]	
91 °C (at 12 mmHg)	[8] [12]	
Density	0.904 - 0.913 g/mL (at 25 °C)	[8] [9]
0.912 g/mL (at 25 °C)	[5] [11]	
0.91 g/cm³ (at 25°C)	[4]	
Refractive Index	1.468 - 1.477 (at 20 °C)	[8] [9]
1.470 - 1.475 (at 20 °C)	[1]	
1.471 (at 20 °C)	[11]	
Optical Rotation	$[\alpha]_{25}^{25}/D: -7^\circ$ to 0°	[1]
$[\alpha]_{20}^{20}/D: -22^\circ$ (neat)		
$[\alpha]_{25}^{25}/D: -22.5^\circ$ (neat)	[10]	
Vapor Pressure	0.099 mmHg (at 25 °C, est.)	[8]
0.104 mmHg (at 20°C)	[3]	
Flash Point	90.56 °C (195 °F, TCC)	[8]
87 °C	[4]	
78 °C (172.4 °F, closed cup)		
LogP (o/w)	2.4 (at 23 °C)	[5] [13]

2.724 (est.)	[8]
--------------	-----

Note: Discrepancies in reported values, such as for melting point, may arise from differences in experimental conditions, purity of the sample, or the presence of different isomers.

Table 2: Identification and Chemical Structure

Identifier	Value	Reference(s)
IUPAC Name	(1R,2S,5R)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol	[9]
CAS Number	89-79-2	[1][4][9][11][14][15]
Molecular Formula	C ₁₀ H ₁₈ O	[1][4][9][14][15]
Molecular Weight	154.25 g/mol	[1][4][9][15]
InChI Key	ZYTMANIQRDEHIO-KXUCPTDWSA-N	[11][14]
SMILES	C[C@@H]1CC--INVALID-LINK--C1">C@HC(C)=C	

Table 3: Solubility Data

Solvent	Solubility	Reference(s)
Water	Slightly soluble; 308.6 mg/L (at 25 °C, est.)	[4][8][9][11]
Ethanol	Miscible; Soluble	[4][9][11][14]
Oils	Soluble	[4][9][11]
Ether	Soluble	[11]
DMF	30 mg/mL	[14]
DMSO	30 mg/mL	[14]

Spectral Data

Spectral analysis is critical for the structural elucidation and identification of **(-)-Isopulegol**.

- Mass Spectrometry (MS): GC-MS data is available, providing fragmentation patterns essential for identification.[9][16]
- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectral data have been recorded and are available in public databases.[9][17][18]
- Infrared Spectroscopy (IR): IR spectra are available, showing characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds.[16][19]

Experimental Protocols

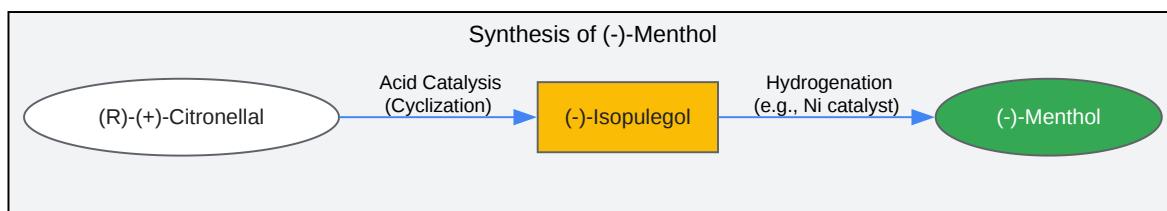
The determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key analyses.

3.1. Determination of Boiling Point

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For purity assessment, distillation is often performed under reduced pressure to prevent degradation.
- Apparatus: A micro-distillation apparatus, including a heating mantle, a small distillation flask (e.g., 5 mL), a condenser, a receiving flask, a thermometer, and a vacuum pump with a manometer.
- Methodology:
 - Place a small volume (e.g., 1-2 mL) of **(-)-Isopulegol** and a boiling chip into the distillation flask.
 - Assemble the distillation apparatus, ensuring all joints are properly sealed.
 - Connect the apparatus to a vacuum pump and carefully reduce the pressure to a stable, known value (e.g., 12 mmHg).

- Begin heating the flask gently with the heating mantle.
- Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
- The boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation if necessary.

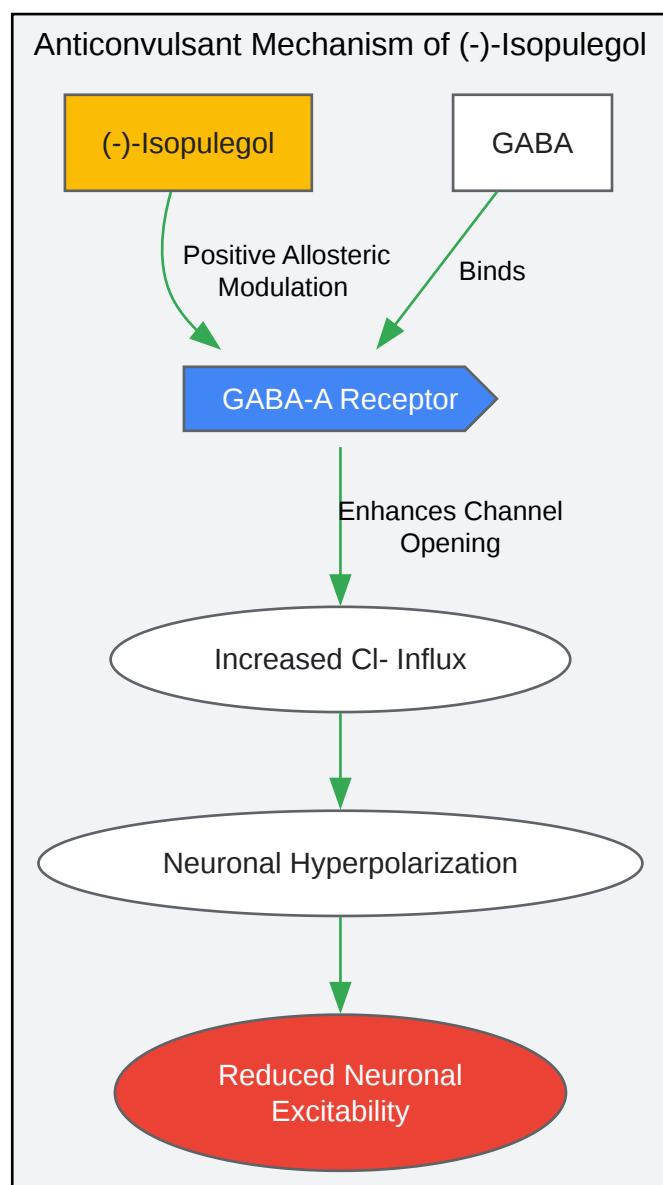
3.2. Determination of Refractive Index


- Principle: The refractive index measures how light propagates through a substance and is a characteristic constant for a pure compound at a specific temperature and wavelength.
- Apparatus: An Abbe refractometer with a sodium lamp (D-line, 589 nm) and a temperature-controlled water bath.
- Methodology:
 - Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
 - Set the circulating water bath to a constant temperature, typically 20.0 °C.[1][8]
 - Place a few drops of the **(-)-Isopulegol** sample onto the prism of the refractometer.
 - Close the prism and allow the sample to equilibrate to the set temperature for a few minutes.
 - Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
 - Read the refractive index value directly from the instrument's scale. Repeat the measurement 2-3 times and average the results.

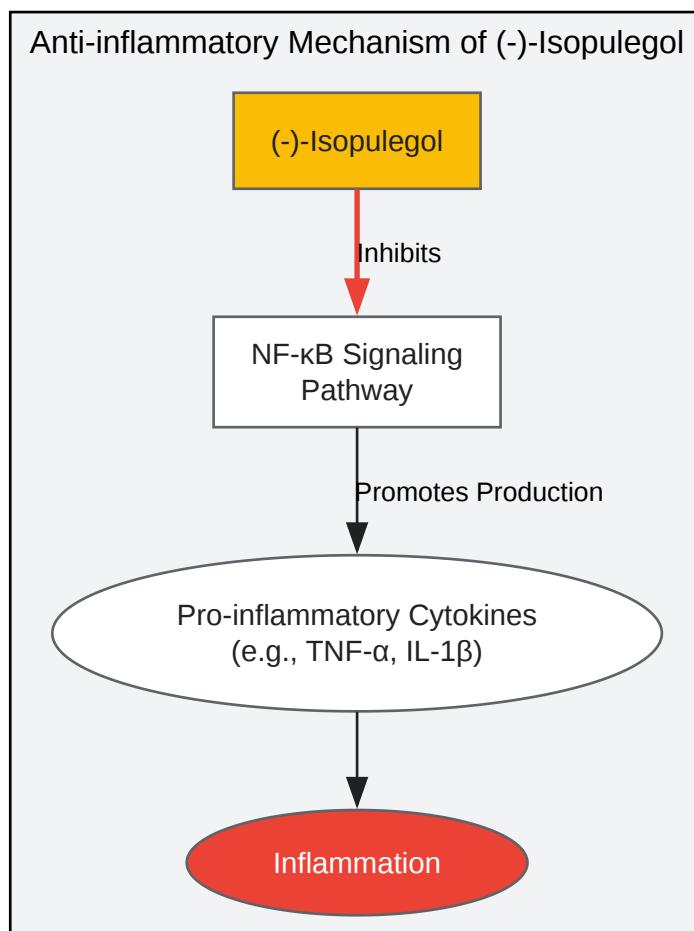
3.3. Determination of Optical Rotation

- Principle: Chiral molecules like **(-)-Isopulegol** rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation.
- Apparatus: A polarimeter, a sodium lamp (D-line), and a polarimeter cell of a known path length (e.g., 1 dm).
- Methodology:
 - Turn on the polarimeter and allow the lamp to warm up.
 - Calibrate the instrument by filling the polarimeter cell with a blank solvent (if measuring a solution) or by taking a reading with an empty, clean cell for a neat liquid. Set the reading to zero.
 - Carefully fill the polarimeter cell with the neat **(-)-Isopulegol** sample, ensuring no air bubbles are present in the light path.
 - Place the cell in the polarimeter and record the observed rotation (α).
 - Measure the density (d) of the neat liquid at the same temperature (e.g., 20 °C).
 - Calculate the specific rotation $[\alpha]$ using the formula for a neat liquid: $[\alpha]T/\lambda = \alpha / (l \times d)$, where λ is the wavelength of light, T is the temperature, α is the observed rotation, l is the path length in decimeters, and d is the density in g/mL.

Applications and Mechanisms of Action


(-)-Isopulegol is not only a synthetic building block but also a biologically active molecule. Its synthesis from citronellal is a key industrial process.

[Click to download full resolution via product page](#)


Caption: Industrial synthesis of (-)-Menthol from (R)-(+)-Citronellal via **(-)-Isopulegol**.

The therapeutic potential of **(-)-Isopulegol** is linked to its interaction with specific biological pathways. Its anticonvulsant effects are believed to be mediated through the enhancement of GABAergic inhibition.[2][7]

[Click to download full resolution via product page](#)

Caption: **(-)-Isopulegol** enhances GABA-A receptor activity, leading to reduced neuronal excitability.

Furthermore, **(-)-Isopulegol** has demonstrated anti-inflammatory properties by modulating key signaling pathways that regulate the production of inflammatory mediators.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: **(-)-Isopulegol** exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. ScenTree - Isopulegol (CAS N° 89-79-2) [scentree.co]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. ISOPULEGOL | 89-79-2 [chemicalbook.com]
- 6. Isopulegol - Lab Effects Terpene Glossary [labeffects.com]
- 7. childhood-developmental-disorders.imedpub.com [childhood-developmental-disorders.imedpub.com]
- 8. (-)-isopulegol, 89-79-2 [thegoodsentscompany.com]
- 9. (-)-Isopulegol | C10H18O | CID 170833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Showing Compound (-)-Isopulegol (FDB014912) - FooDB [foodb.ca]
- 11. (-)-Isopulegol [chembk.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 89-79-2 CAS MSDS (ISOPULEGOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. caymanchem.com [caymanchem.com]
- 15. scbt.com [scbt.com]
- 16. Isopulegol [webbook.nist.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. ISOPULEGOL(89-79-2) 13C NMR spectrum [chemicalbook.com]
- 19. Isopulegol [webbook.nist.gov]
- To cite this document: BenchChem. [Physicochemical properties of (-)-Isopulegol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672291#physicochemical-properties-of-isopulegol\]](https://www.benchchem.com/product/b1672291#physicochemical-properties-of-isopulegol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com